![molecular formula C19H28N2O3S B2870997 N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide CAS No. 924718-31-0](/img/structure/B2870997.png)
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide, also known as CYH33, is a chemical compound with potential therapeutic applications in the field of cancer research. This compound belongs to the family of small molecule inhibitors that target the oncogenic protein MDM2, which is overexpressed in many types of cancer.
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Sulfoximines, such as sulfoxaflor, represent a new class of insecticides with broad-spectrum efficacy against many sap-feeding insect pests. Their unique structure, compared to neonicotinoids, offers a novel mode of action targeting insect nicotinic acetylcholine receptors, without observed cross-resistance with neonicotinoids. This reflects the potential of sulfonylamino functional groups in developing insect control agents with unique bioactivity profiles (Zhu et al., 2011).
Synthetic Chemistry
Sulfonylamino groups play a crucial role in synthetic chemistry for the development of various compounds. For instance, palladium(0)-catalyzed reactions involving arenesulfonamides demonstrate the utility of sulfonylamino groups in synthesizing complex molecules, which could be applied in material science or as intermediates in pharmaceutical synthesis (Cerezo et al., 1998).
Antimicrobial Research
The structural motif of sulfonylamino combined with benzene derivatives has shown promise in antimicrobial research. Compounds with sulfonylamino groups have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Fluorescence and Sensing Applications
Sulfonylamino derivatives have been utilized in the development of fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for applications in bioimaging and environmental sensing. The ability to detect specific ions or molecules in complex environments showcases the versatility of sulfonylamino-based compounds in analytical chemistry (Diwu et al., 1997).
Wirkmechanismus
Target of Action
AKOS001272724, also known as EN300-26578788 or N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF, which are frequently upregulated and co-expressed in solid tumors . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF promotes tumor angiogenesis and suppresses antitumor immune response .
Mode of Action
This compound is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects .
Biochemical Pathways
The compound’s action affects the PD-1/VEGF signaling pathways. By blocking these pathways, it inhibits PD-1-mediated immunosuppression and VEGF-induced tumor angiogenesis . This dual blockade promotes cooperative biological effects, enhancing the antitumor response .
Pharmacokinetics
The compound forms soluble complexes with vegf dimers, leading to an over 10-fold enhanced binding affinity (k d) of the compound to pd-1 . This suggests that the compound may have a high bioavailability.
Result of Action
The result of the compound’s action is an enhanced antitumor response. In vitro studies have shown increased potency on blockade of PD-1/PD-L1 signaling and subsequent enhanced T cell activation . Moreover, the compound has demonstrated statistically significant dose-dependent antitumor response in humanized murine tumor models .
Eigenschaften
IUPAC Name |
N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-8-10-17(11-9-16)13-15-25(23,24)20-14-12-19(22)21-18-6-4-2-3-5-7-18/h8-11,13,15,18,20H,2-7,12,14H2,1H3,(H,21,22)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBQOMQJTHEDOQ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2870914.png)

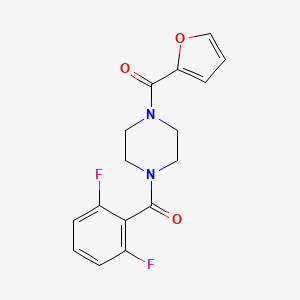
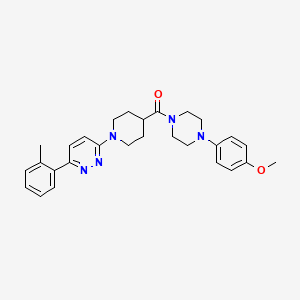

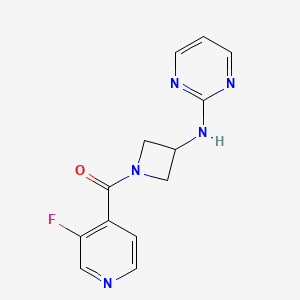
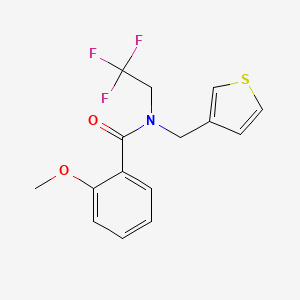
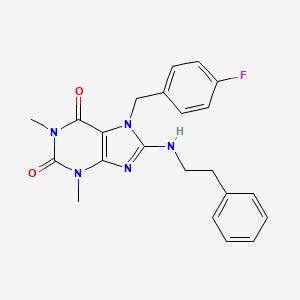
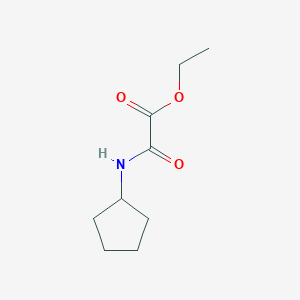

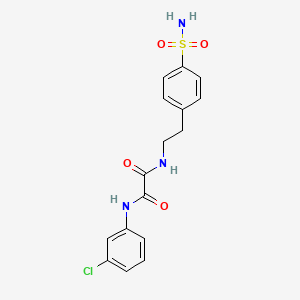
![(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2870937.png)